molecular formula C12H8N4O2 B12976679 2-(Pyrazin-2-yl)-1H-benzo[d]imidazole-4-carboxylic acid

2-(Pyrazin-2-yl)-1H-benzo[d]imidazole-4-carboxylic acid

Cat. No.: B12976679
M. Wt: 240.22 g/mol
InChI Key: CRMZVMYIOSPPBK-UHFFFAOYSA-N
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Description

2-(Pyrazin-2-yl)-1H-benzo[d]imidazole-4-carboxylic acid is a heterocyclic compound that features both pyrazine and benzimidazole moieties. This compound is of significant interest in the fields of organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrazin-2-yl)-1H-benzo[d]imidazole-4-carboxylic acid typically involves multi-step reactions. One common approach is the condensation of pyrazine-2-carboxylic acid with o-phenylenediamine, followed by cyclization and subsequent carboxylation . The reaction conditions often include the use of catalysts such as transition metals and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrazin-2-yl)-1H-benzo[d]imidazole-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

2-(Pyrazin-2-yl)-1H-benzo[d]imidazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pyrazin-2-yl)-1H-benzo[d]imidazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include the inhibition of signal transduction pathways or the disruption of cellular processes essential for the survival of pathogens .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyrazin-2-yl)-1H-benzo[d]imidazole-4-carboxylic acid is unique due to its dual pyrazine and benzimidazole moieties, which confer distinct chemical and biological properties. This duality allows for a broader range of interactions and applications compared to compounds with only one of these moieties .

Properties

Molecular Formula

C12H8N4O2

Molecular Weight

240.22 g/mol

IUPAC Name

2-pyrazin-2-yl-1H-benzimidazole-4-carboxylic acid

InChI

InChI=1S/C12H8N4O2/c17-12(18)7-2-1-3-8-10(7)16-11(15-8)9-6-13-4-5-14-9/h1-6H,(H,15,16)(H,17,18)

InChI Key

CRMZVMYIOSPPBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)NC(=N2)C3=NC=CN=C3)C(=O)O

Origin of Product

United States

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